molecular formula C10H9F3N2O2 B1525872 3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one CAS No. 1354952-85-4

3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one

Cat. No.: B1525872
CAS No.: 1354952-85-4
M. Wt: 246.19 g/mol
InChI Key: OGOANGJZMMUJJY-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one is a chemical compound characterized by its unique structure, which includes an aminophenyl group and a trifluoromethyl group attached to an oxazolidinone ring

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities. Industry: It can be utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science, and investigating its synthesis and reactions in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 4-aminophenylacetic acid with trifluoromethylating agents followed by cyclization with oxazolidinone derivatives. The reaction conditions typically involve the use of strong bases or acids to facilitate the formation of the oxazolidinone ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the trifluoromethyl group into a less electronegative form.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation products may include hydroxylated derivatives.

  • Reduction products may involve the formation of trifluoromethylated amines.

  • Substitution products can vary widely based on the reagents used.

Comparison with Similar Compounds

  • 4-Aminophenyl-1,3-oxazolidin-2-one

  • 5-(Trifluoromethyl)-1,3-oxazolidin-2-one

  • 4-Aminophenyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one

Uniqueness: 3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one is unique due to the combination of the aminophenyl and trifluoromethyl groups on the oxazolidinone ring, which can impart distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-(4-aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)8-5-15(9(16)17-8)7-3-1-6(14)2-4-7/h1-4,8H,5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOANGJZMMUJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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